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Compound of Interest

Compound Name: n,n'-Dimethylbutanediamide

CAS No.: 16873-50-0

Cat. No.: B105830

Get Quote

An In-Depth Technical Guide to the Molecular Structure and Properties of N,N'-
Dimethylbutanediamide

Abstract
This technical guide provides a comprehensive examination of N,N'-Dimethylbutanediamide
(also known as N,N'-dimethylsuccinamide), a diamide derivative of butanedioic acid. The

document is structured to serve researchers, scientists, and professionals in drug development

by elucidating the molecule's core structural features, physicochemical properties, and

spectroscopic signature. We present a detailed analysis of its molecular identity, a proposed

synthetic pathway grounded in established organic chemistry principles, and a predictive

interpretation of its spectroscopic characteristics. While direct applications in drug development

are not extensively documented, this guide explores the potential of N,N'-
Dimethylbutanediamide as a chemical scaffold and building block, drawing parallels with

structurally related compounds of known biological significance. The content is underpinned by

authoritative references to ensure scientific accuracy and provides practical, field-proven

insights into its characterization and handling.
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The precise identification and structural understanding of a molecule are foundational to any

research or development endeavor. N,N'-Dimethylbutanediamide is a symmetrical molecule

featuring a four-carbon aliphatic chain with amide functional groups at both termini, each N-

substituted with a single methyl group.

Nomenclature and Identifiers
Correctly identifying a chemical entity requires a standardized set of nomenclature and

database identifiers. The key identifiers for N,N'-Dimethylbutanediamide are summarized

below.

Identifier Value Source

IUPAC Name N,N'-dimethylbutanediamide [1][2]

Synonym N,N'-dimethylsuccinamide [1][3]

CAS Number 16873-50-0 [1][3]

Molecular Formula C₆H₁₂N₂O₂ [1][3]

Molecular Weight 144.17 g/mol [1][3]

Canonical SMILES CNC(=O)CCC(=O)NC [3]

InChI Key
ZLBXNYLVDYFZAV-

UHFFFAOYSA-N
[1][3]

Fundamental Structure
The structure consists of a central butanediamide backbone. Unlike its isomer N,N-

dimethylbutanamide, where two methyl groups are on the same nitrogen atom[4], the N,N'

designation signifies that one methyl group is attached to each of the two nitrogen atoms of the

butanediamide core. This distinction is critical as it confers C₂ symmetry to the molecule and

establishes both amide groups as secondary amides. The presence of N-H protons allows for

hydrogen bonding, a key determinant of its physical properties.

Molecular structure of N,N'-Dimethylbutanediamide.
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The molecule's flexibility is dominated by the rotation around the three single bonds of the

central butane chain (C1-C2, C2-C3, C3-C4). This allows for numerous conformations, from a

fully extended (anti) arrangement to more compact (gauche) forms. The planarity of the two

amide groups influences the overall shape. Inter- and intramolecular hydrogen bonding

between the N-H proton (donor) of one amide and the carbonyl oxygen (acceptor) of the other

can further stabilize specific conformations, influencing its crystal packing and solution-state

behavior.

Physicochemical Properties
The macroscopic properties of a compound are a direct consequence of its molecular structure.

The presence of two secondary amide groups capable of hydrogen bonding significantly

influences the physicochemical characteristics of N,N'-Dimethylbutanediamide.

Property Value Unit Source/Method

Molecular Weight 144.1717 g/mol IUPAC

Melting Point (Tfus) 362.56 K (89.41 °C)
Joback Calculated

Property[3]

Melting Point

(Experimental)
171 °C Coblentz Society[1]

Boiling Point (Tboil) 544.76 K (271.61 °C)
Joback Calculated

Property[3]

logPoct/wat

(Octanol/Water)
-0.741

Crippen Calculated

Property[3]

Water Solubility

(log10WS)
-0.26 mol/L

Crippen Calculated

Property[3]

Expertise & Causality: A notable discrepancy exists between the calculated melting point of

89.41 °C and an experimental value of 171 °C noted in spectral data.[1][3] Such differences are

common and can arise from the limitations of predictive models versus real-world factors. The

significantly higher experimental value is mechanistically plausible and strongly suggests

robust intermolecular hydrogen bonding in the solid state. The two N-H donors and two C=O

acceptors per molecule can form an extensive network, requiring substantial thermal energy to
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disrupt the crystal lattice, a phenomenon typical for small, symmetrical diamides. The negative

logP value indicates that the compound is hydrophilic and preferentially partitions into aqueous

phases over octanol.[3]

Synthesis and Characterization
While specific literature on the synthesis of N,N'-Dimethylbutanediamide is sparse, a robust

synthetic route can be designed based on fundamental principles of amide bond formation.

Spectroscopic analysis is then essential for structural verification.

Proposed Synthetic Pathway
The most direct and industrially scalable method for synthesizing N,N'-
Dimethylbutanediamide is the reaction of a succinic acid derivative with methylamine. Using

succinyl chloride, an acyl chloride, provides a highly reactive electrophile for efficient double

acylation of the methylamine nucleophile.

Reaction: Succinyl Chloride + Methylamine → N,N'-Dimethylbutanediamide + Hydrochloric

Acid

Causality: This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair

of electrons on the nitrogen of methylamine attacks one of the electrophilic carbonyl carbons of

succinyl chloride. The tetrahedral intermediate then collapses, expelling a chloride ion as the

leaving group. The process is repeated at the other end of the molecule. A non-nucleophilic

base (e.g., triethylamine or pyridine) is required to neutralize the HCl byproduct, which would

otherwise protonate the methylamine, rendering it non-nucleophilic.
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Reactants

Conditions Process Product

Succinyl Chloride

Reaction Mixture

Methylamine (xs)

Inert Solvent (e.g., DCM)

Base (e.g., Triethylamine)

0 °C to RT

Aqueous Workup

1. Quench
2. Separate Layers Purification (Recrystallization)Dry & Evaporate N,N'-DimethylbutanediamideIsolate Crystals

Click to download full resolution via product page

Proposed workflow for the synthesis of N,N'-Dimethylbutanediamide.

Experimental Protocol (Self-Validating System):

Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer,

dropping funnel, and nitrogen inlet, add succinyl chloride (1.0 eq) dissolved in anhydrous

dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

Amine Addition: Prepare a solution of methylamine (2.2 eq) and triethylamine (2.2 eq) in

anhydrous DCM. Add this solution dropwise to the stirred succinyl chloride solution over 30

minutes, maintaining the temperature at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer

Chromatography (TLC) to validate the consumption of the starting material.

Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory

funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate

solution, and brine.

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent

under reduced pressure to yield the crude product.

Purification & Validation: Purify the crude solid by recrystallization from an appropriate

solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The purity of the final product

can be validated by its sharp melting point and spectroscopic characterization.

Spectroscopic Characterization
Spectroscopic methods provide a fingerprint of the molecular structure, allowing for

unambiguous identification.[5]
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Technique Predicted/Observed Features

¹H NMR

δ ~7.0-8.0 ppm (broad singlet, 2H, N-H); δ ~2.7-

2.8 ppm (doublet, 6H, N-CH₃); δ ~2.4-2.6 ppm

(singlet, 4H, -CH₂-CH₂-). The N-H signal may be

broad and its chemical shift is solvent-

dependent. The N-CH₃ signal is a doublet due

to coupling with the N-H proton. The two

methylene groups are chemically equivalent and

appear as a singlet.

¹³C NMR

δ ~172-175 ppm (C=O); δ ~30-35 ppm (-CH₂-);

δ ~25-30 ppm (N-CH₃). Three distinct signals

are expected due to the molecule's symmetry.

IR

~3300 cm⁻¹ (N-H stretch, strong); ~2950 cm⁻¹

(C-H stretch); ~1640 cm⁻¹ (C=O stretch, Amide

I, strong); ~1550 cm⁻¹ (N-H bend, Amide II,

strong). These values are consistent with the

spectrum available from the NIST database.[1]

Mass Spec (EI)

m/z 144 (Molecular Ion, M⁺); m/z 87 ([M -

CONHCH₃]⁺); m/z 72 ([CH₃NHCOCH₂]⁺); m/z

58 ([CH₂CONHCH₃]⁺). Fragmentation would

likely occur via cleavage of the amide bonds

and the C-C bond of the succinyl backbone.

Context in Research and Development
Current Landscape
A review of publicly available scientific literature indicates that N,N'-Dimethylbutanediamide is

not extensively studied as a primary active pharmaceutical ingredient. Its utility appears to be

more as a foundational chemical structure. Related N,N-dialkyl amides, such as N,N-

dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), are widely used as polar aprotic

solvents and versatile reagents in organic synthesis.[6] Notably, DMA, often considered an

inactive excipient, has been shown to possess bioactivity as a bromodomain ligand with

potential anti-osteoporotic effects, highlighting the need to reconsider the bio-inertness of

simple amides.[7]
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Potential as a Chemical Scaffold
The structure of N,N'-Dimethylbutanediamide presents several features that are attractive for

drug design and development:

Flexible Linker: The four-carbon chain provides a flexible spacer that can be used to connect

two pharmacophores at a specific distance and orientation.

Hydrogen Bonding Moieties: The secondary amide groups are excellent hydrogen bond

donors and acceptors, enabling the molecule to anchor within the binding pockets of proteins

or other biological targets.

Scaffold for Derivatization: The N-H protons can be substituted, and the central alkyl chain

can be modified to create a library of analogues for structure-activity relationship (SAR)

studies. For instance, derivatives of N-hydroxybutanamide, which share the butanediamide

core, have been synthesized and shown to inhibit matrix metalloproteinases (MMPs),

demonstrating antitumor and antimetastatic effects.[8]

Fragment-Based Discovery: As a small, water-soluble molecule with defined chemical

features, it could serve as a starting point or fragment in fragment-based drug discovery

campaigns to identify initial, low-affinity binders to a protein target.

Safety and Handling
Trustworthiness: Specific toxicological data for N,N'-Dimethylbutanediamide is not readily

available in public databases. Therefore, it must be handled with the standard precautions for a

chemical of unknown toxicity.

General Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[9]

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a

lab coat, and chemical-resistant gloves.[10]

Exposure Routes: Avoid inhalation, ingestion, and contact with skin and eyes.[9]

First Aid: In case of contact, flush the affected area with copious amounts of water and seek

medical attention.[11]
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SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier before use. The

SDS for a structurally related compound like N,N-Dimethylbutyramide indicates that similar

amides may pose health risks upon exposure.[12]

Conclusion
N,N'-Dimethylbutanediamide is a symmetrical, hydrophilic diamide with a well-defined

molecular structure characterized by a flexible aliphatic core and robust hydrogen bonding

capabilities. While its direct role in drug development is currently underexplored, its structural

motifs are present in biologically active molecules. The synthetic accessibility and potential for

derivatization make it an intriguing scaffold for medicinal chemistry. The predictive

spectroscopic data and proposed synthesis protocol provided in this guide offer a foundational

resource for researchers aiming to synthesize, identify, and explore the potential of this

versatile chemical entity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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